N-甲酰糖精

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

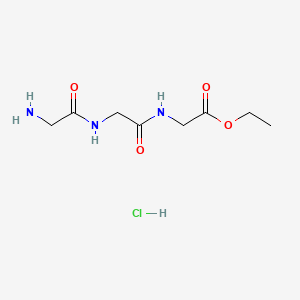

N-Formylsaccharin is a derivative of saccharin, a well-known artificial sweetener. It is primarily used as a formylating agent in organic synthesis. The compound is known for its ability to introduce formyl groups into various substrates, making it a valuable reagent in the field of organic chemistry .

科学研究应用

N-Formylsaccharin has a wide range of applications in scientific research:

Chemistry: It is used as a formylating agent in the synthesis of various organic compounds.

Biology: N-Formylsaccharin is used in the synthesis of biologically active molecules.

Medicine: The compound is used in the synthesis of pharmaceuticals.

Industry: N-Formylsaccharin is used in the production of various industrial chemicals.

作用机制

Target of Action

N-Formylsaccharin is primarily used as a formylating agent in the acylation of amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are crucial in biological processes and are found in a wide range of compounds, including neurotransmitters, pharmaceuticals, and even in the building blocks of life - amino acids.

Mode of Action

N-Formylsaccharin interacts with its target amines through a process known as acylation. This involves the transfer of an acyl group from the N-Formylsaccharin to the amine, resulting in the formation of a formamide . This interaction is facilitated by a mechanochemical acylation procedure .

Biochemical Pathways

The acylation of amines by N-Formylsaccharin affects various biochemical pathways. The introduction of a formyl group often confers biological or pharmacological properties, as they can create a more active drug or what could be termed as a pro-drug . This is because the attachment of a formyl group can alter the chemical properties of the amine, potentially enhancing its activity or enabling it to interact with new targets.

Pharmacokinetics

The use of n-formylsaccharin in a mechanochemical acylation procedure provides a valuable solvent-free alternative to existing processes . This suggests that the compound may have favorable bioavailability due to its ability to participate in reactions without the need for a solvent.

Result of Action

The result of N-Formylsaccharin’s action is the formation of formamides . Formamides are a type of amide in which the acyl group is formyl. They are used as starting materials in various reactions, including the synthesis of isocyanides . The formation of formamides can be highly beneficial in multi-step procedures due to its rapid and user-friendly workup .

Action Environment

The action of N-Formylsaccharin can be influenced by environmental factors. For instance, the mechanochemical acylation procedure is performed in a ball mill , suggesting that mechanical forces play a role in facilitating the reaction.

生化分析

Biochemical Properties

N-Formylsaccharin is used in the acylation of amines, a synthetic route that has high versatility in organic chemistry and biochemical processes . It interacts with amines in a process called formylation . This interaction is crucial in the creation of formamides, compounds that often confer biological or pharmacological properties .

Cellular Effects

The cellular effects of N-Formylsaccharin are primarily seen in its role as a formylating agent. By interacting with amines, it aids in the creation of formamides . These formamides can influence cell function by creating more active drugs or what could be termed as pro-drugs .

Molecular Mechanism

N-Formylsaccharin exerts its effects at the molecular level through its role in the acylation of amines . This involves a binding interaction with amines, leading to the formation of formamides . This process can lead to changes in gene expression as these formamides often confer biological or pharmacological properties .

Temporal Effects in Laboratory Settings

The effects of N-Formylsaccharin over time in laboratory settings are seen in its role as a formylating agent. It provides a valuable solvent-free alternative to existing processes and is beneficial in multi-step procedures due to its rapid and user-friendly workup .

Metabolic Pathways

N-Formylsaccharin is involved in the metabolic pathway of acylation of amines . This process involves the interaction of N-Formylsaccharin with amines to form formamides .

准备方法

Synthetic Routes and Reaction Conditions: N-Formylsaccharin can be synthesized through a mechanochemical acylation procedure. This involves milling aniline and N-formylsaccharin in a zirconium dioxide vessel equipped with a zirconium dioxide ball. The reaction is performed on a millimole scale and is known for its rapid and user-friendly workup .

Industrial Production Methods: While specific industrial production methods for N-Formylsaccharin are not extensively documented, the mechanochemical approach provides a solvent-free alternative that is beneficial for multi-step procedures. This method is advantageous due to its simplicity and efficiency .

化学反应分析

Types of Reactions: N-Formylsaccharin primarily undergoes formylation reactions. It is used to formylate primary and secondary amines, both aliphatic and aromatic. The reaction is chemoselective, favoring the amino group over the hydroxy group .

Common Reagents and Conditions: The formylation reactions using N-Formylsaccharin are typically carried out in tetrahydrofuran (THF) at room temperature. The reactions are rapid and do not require purification, making them highly efficient .

Major Products: The major products of these reactions are N-formylated amines. These compounds are valuable intermediates in the synthesis of various pharmaceuticals and other organic compounds .

相似化合物的比较

N-Formylsaccharin is similar to other acyl-saccharin derivatives such as N-acetylsaccharin and N-propionylsaccharin. it is unique in its ability to introduce formyl groups, which are less commonly

属性

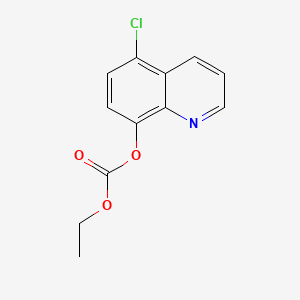

IUPAC Name |

1,1,3-trioxo-1,2-benzothiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4S/c10-5-9-8(11)6-3-1-2-4-7(6)14(9,12)13/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPIFZSJKLLOLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715600 |

Source

|

| Record name | 1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50978-45-5 |

Source

|

| Record name | 1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,13R,14S,17R,18R,21S,22S)-9,13,17-trimethyl-18-[(2R)-6-methylheptan-2-yl]-9-azahexacyclo[11.11.0.02,10.03,8.014,22.017,21]tetracosa-2(10),3,5,7-tetraene](/img/structure/B579797.png)

![(17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B579799.png)

![6H-Furo[3,2-e]indole](/img/structure/B579801.png)

![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14-trihydroxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B579805.png)

![1-[(5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanone](/img/structure/B579806.png)

![(3S,10R,13S,14S,16R)-16-Bromo-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579808.png)

![Acetyl[18]annulene](/img/structure/B579811.png)